Quinoline, 1,2-dihydro-1-methylcarbamoyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30831-89-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)13-8-4-6-9-5-2-3-7-10(9)13/h2-7H,8H2,1H3,(H,12,14) |
InChI Key |
KYSHMUXEDIVXGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of the 1,2-Dihydroquinoline (B8789712) Nucleus
The construction of the 1,2-dihydroquinoline ring system can be achieved through various strategic bond formations, with intramolecular cyclization reactions being particularly prominent.
Transition Metal-Catalyzed Cyclization and Annulation Strategies
The use of transition metals to catalyze the formation of the 1,2-dihydroquinoline core offers high efficiency and selectivity under often mild conditions. nih.gov Catalysts based on gold, iron, rhodium, and cobalt have proven to be particularly effective. organic-chemistry.org
Gold catalysis has emerged as a powerful tool for the synthesis of 4-substituted-1,2-dihydroquinolines through the intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines. mdpi.com This method involves the activation of the carbon-carbon triple bond of the propargyl group by a gold(I) catalyst, facilitating a 6-endo cyclization. mdpi.com For instance, using a catalyst like JohnPhosAu(CH₃CN)SbF₆, a range of N-ethoxycarbonyl-N-propargylanilines can be converted to their corresponding 1,2-dihydroquinoline derivatives in good to high yields. mdpi.com The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting material. mdpi.com Fine-tuning of the catalyst system, including the ligand and counterion, can also control the regioselectivity of the cyclization when using meta-substituted anilines. mdpi.com
In a related approach, a tandem hydroamination-hydroarylation reaction of aromatic amines and alkynes, catalyzed by Au(I) complexes under microwave irradiation, provides an efficient route to substituted 1,2-dihydroquinolines. acs.orgnih.gov This method significantly reduces reaction times and demonstrates a broad substrate scope. acs.orgnih.gov
Table 1: Gold(I)-Catalyzed Intramolecular Hydroarylation of N-ethoxycarbonyl-N-propargylanilines mdpi.com
| Entry | Starting Material Substituent (R) | Catalyst | Product | Yield (%) |
| 1 | H | JohnPhosAu(CH₃CN)SbF₆ | 4-Phenyl-1,2-dihydroquinoline derivative | High |
| 2 | p-OMe | JohnPhosAu(CH₃CN)SbF₆ | 4-(4-Methoxyphenyl)-1,2-dihydroquinoline derivative | High |
| 3 | p-COOMe | JohnPhosAu(CH₃CN)SbF₆ | 4-(4-Carbomethoxyphenyl)-1,2-dihydroquinoline derivative | High |
| 4 | p-Me (on aniline) | JohnPhosAu(CH₃CN)SbF₆ | 6-Methyl-4-phenyl-1,2-dihydroquinoline derivative | High |
Iron, being an inexpensive and non-toxic metal, offers an attractive option for catalysis. A facile and efficient method for synthesizing 1,2-dihydroquinolines involves the iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols. organic-chemistry.org This reaction proceeds smoothly under mild conditions to afford the desired heterocyclic products in good yields. organic-chemistry.org This strategy showcases the utility of iron catalysis in C-N bond formation for the construction of nitrogen-containing heterocyles. nih.gov
Rhodium(III) catalysis has enabled the synthesis of 1,2-dihydroquinoline derivatives through C-H activation and annulation strategies. organic-chemistry.org One notable example is the N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones, which provides access to 1,2-dihydroquinoline-3-carboxylic acids. organic-chemistry.org This reaction benefits from an internal oxidative mechanism, allowing for mild conditions and short reaction times. organic-chemistry.org Another approach involves the [3+3] annulation of anilides with allenes, where the allene (B1206475) acts as a three-carbon source in a process involving C-H activation, allene insertion, and subsequent intramolecular addition. acs.org
Cobalt catalysts have been successfully employed for the regio- and chemoselective dearomatization of quinolines to furnish 1,2-dihydroquinolines. organic-chemistry.org Hydrido-cobalt catalysts can achieve this transformation under mild conditions and are compatible with a range of substituted quinolines. organic-chemistry.org Furthermore, cobalt(III)-catalyzed C-H/N-H annulation of anilides with benzylallenes has been developed for the synthesis of 1,2-dihydroquinolines. acs.org This reaction proceeds through C-H activation, insertion of the allene, followed by a β-hydride elimination and an intramolecular 1,4-addition. acs.org Inexpensive cobalt chloride has also been used to catalyze the 6-endo dig cyclization of o-alkynylarylaldimines to produce 1,2-dihydroisoquinoline (B1215523) derivatives, a structurally related class of compounds, suggesting the potential for similar strategies towards dihydroquinolines. rsc.orgnih.gov
Table 2: Overview of Transition Metal-Catalyzed Syntheses of the 1,2-Dihydroquinoline Nucleus
| Metal | Catalytic Strategy | Starting Materials | Key Features |
| Gold (Au) | Intramolecular Hydroarylation | N-propargylanilines | Mild conditions, high yields, tunable regioselectivity. mdpi.com |
| Iron (Fe) | Intramolecular Allylic Amination | 2-aminophenyl-1-en-3-ols | Inexpensive, non-toxic catalyst, mild conditions. organic-chemistry.org |
| Rhodium (Rh) | C-H Activation/Annulation | Hydrazines & Methyleneoxetanones; Anilides & Allenes | Access to functionalized products, internal oxidative mechanism. organic-chemistry.orgacs.org |
| Cobalt (Co) | Dearomatization; C-H Annulation | Quinolines; Anilides & Allenes | Mild dearomatization, use of inexpensive catalysts. organic-chemistry.orgacs.org |
Organocatalytic and Metal-Free Synthetic Protocols
Moving away from transition metals, organocatalytic and metal-free methods provide greener and often more cost-effective alternatives for the synthesis of 1,2-dihydroquinolines.
One prominent organocatalytic approach is the enantioselective aza-Michael-Henry domino reaction of 2-aminobenzaldehydes with nitroolefins. nih.gov This reaction, catalyzed by primary amine thiourea (B124793) catalysts, proceeds via a dual activation mechanism involving an aromatic iminium intermediate and hydrogen bonding to yield 3-nitro-1,2-dihydroquinolines with moderate yields and high enantioselectivity. nih.gov
Another metal-free strategy is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org This method uses simple alcohol solvents and mild heating, demonstrating wide functional group compatibility. nih.gov
Furthermore, base-mediated reactions, such as the use of cesium carbonate (Cs₂CO₃), can control the divergent cyclizations of Morita-Baylis-Hillman carbonates to selectively produce 1,2-dihydroquinolines. organic-chemistry.org Solvent-free, magnesium bromide-catalyzed multicomponent reactions between an aniline (B41778) and two ketones also provide a highly efficient and regioselective route to diversely substituted 1,2-dihydroquinolines. acs.orgresearchgate.net
Strategies for Introducing the 1-Methylcarbamoyl Moiety
Once the 1,2-dihydroquinoline core is synthesized, the next crucial step is the introduction of the methylcarbamoyl group at the nitrogen atom.
The most direct approach to synthesize 1,2-dihydro-1-methylcarbamoylquinoline is the reaction of pre-formed 1,2-dihydroquinoline with a suitable methylcarbamoylating agent. A common and effective reagent for this purpose is methyl isocyanate (CH₃NCO) . The lone pair of electrons on the nitrogen atom of the 1,2-dihydroquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate. This reaction typically proceeds readily, often without the need for a catalyst, to form the desired N-methylcarbamoyl derivative. mdpi.com
An alternative strategy involves using a precursor that already contains a carbamoyl-like group, which is then incorporated into the ring during the cyclization step. For example, the use of N-ethoxycarbonyl protected-N-propargylanilines in gold-catalyzed cyclizations yields 1-ethoxycarbonyl-1,2-dihydroquinolines. acs.orgnih.gov While this provides a carbamate (B1207046), subsequent modification would be required to obtain the specific N-methylcarbamoyl group. This could potentially be achieved through transamidation, though this is often a challenging transformation.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of efficiency and sustainability. While specific one-pot syntheses for 1,2-dihydro-1-methylcarbamoylquinoline are not extensively documented, one could envision a tandem process. For instance, a multicomponent reaction involving an aniline, an appropriate aldehyde, and an alkyne, followed by in-situ trapping of the resulting 1,2-dihydroquinoline with methyl isocyanate, could potentially provide a one-pot route to the target molecule. nih.gov The development of such a process would be a valuable contribution to the synthesis of this class of compounds.
Chemical Reactivity and Derivatization of 1,2-Dihydro-1-methylcarbamoylquinoline
The presence of the 1-methylcarbamoyl group significantly influences the reactivity of the 1,2-dihydroquinoline ring. The carbamoyl (B1232498) group is an activating group that can facilitate reactions at the C2 position of the dihydroquinoline ring.
A notable example is the oxidative C-H functionalization of N-carbamoyl 1,2-dihydroquinolines. nih.govacs.org Under mild, metal-free conditions, these compounds can undergo oxidative C-H alkynylation, alkenylation, and allylation with a range of potassium trifluoroborates. This provides a modular and efficient method for the synthesis of α-substituted 1,2-dihydroquinolines. The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate, which is then attacked by the nucleophilic trifluoroborate.
| Reagent | Reaction Type | Product | Reference |
| Potassium alkynyltrifluoroborates | Oxidative C-H Alkynylation | 2-Alkynyl-1-carbamoyl-1,2-dihydroquinolines | nih.govacs.org |
| Potassium alkenyltrifluoroborates | Oxidative C-H Alkenylation | 2-Alkenyl-1-carbamoyl-1,2-dihydroquinolines | nih.govacs.org |
| Potassium allyltrifluoroborates | Oxidative C-H Allylation | 2-Allyl-1-carbamoyl-1,2-dihydroquinolines | nih.govacs.org |
Furthermore, photochemical reactions of N-acyl-1,2-dihydroquinolines have been reported to yield allenic compounds or solvent adducts, proceeding through a benzoazahexatriene intermediate. This suggests that 1,2-dihydro-1-methylcarbamoylquinoline could exhibit interesting photochemical reactivity, opening avenues for further derivatization.
Reactions Involving the Partially Saturated Heterocycle
The endocyclic double bond in the 1,2-dihydropyridine ring is a key site for chemical modification. One of the notable transformations is the oxidative C-H functionalization at the C4 position (the carbon atom alpha to the nitrogen and part of the double bond). This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by a nucleophile.
Research has demonstrated that N-carbamoyl 1,2-dihydroquinolines can undergo efficient C-H alkynylation, alkenylation, and allylation under mild, metal-free conditions. nih.gov The use of an oxidant, such as a TEMPO oxoammonium salt, facilitates the formation of the reactive intermediate. A variety of potassium trifluoroborate salts can then be employed as the source of the nucleophilic partner. nih.gov This methodology allows for the introduction of diverse substituents at the 4-position of the dihydroquinoline ring.
Below is a table summarizing the oxidative C-H functionalization of N-carbamoyl 1,2-dihydroquinolines with various potassium trifluoroborates, which serves as a model for the reactivity of 1,2-dihydro-1-methylcarbamoyl-quinoline.
Table 1: Oxidative C-H Functionalization of N-Carbamoyl 1,2-Dihydroquinolines
| Dihydroquinoline Substrate (N-carbamoyl group) | Potassium Trifluoroborate | Product | Yield (%) |
|---|---|---|---|
| N-phenylcarbamoyl | Potassium (phenylethynyl)trifluoroborate | 4-(Phenylethynyl)-1-(phenylcarbamoyl)-1,2-dihydroquinoline | 92 |
| N-phenylcarbamoyl | Potassium (cyclohexen-1-ylethynyl)trifluoroborate | 1-(Phenylcarbamoyl)-4-((cyclohexen-1-yl)ethynyl)-1,2-dihydroquinoline | 86 |
| N-phenylcarbamoyl | Potassium styryltrifluoroborate | 1-(Phenylcarbamoyl)-4-styryl-1,2-dihydroquinoline | 96 |
| N-phenylcarbamoyl | Potassium allyltrifluoroborate | 4-Allyl-1-(phenylcarbamoyl)-1,2-dihydroquinoline | 90 |
| N-methylcarbamoyl | Potassium (phenylethynyl)trifluoroborate | 1-(Methylcarbamoyl)-4-(phenylethynyl)-1,2-dihydroquinoline | 85 |
| N-ethylcarbamoyl | Potassium (phenylethynyl)trifluoroborate | 1-(Ethylcarbamoyl)-4-(phenylethynyl)-1,2-dihydroquinoline | 88 |
Data sourced from studies on oxidative C-H functionalization of N-carbamoyl 1,2-dihydroquinolines. nih.gov
Transformations at the Methylcarbamoyl Group
The N-methylcarbamoyl group, while often introduced as a stable protecting group, can undergo specific chemical transformations. The most common reaction is its cleavage to regenerate the parent amine, 1,2-dihydroquinoline. This hydrolysis can be effected under acidic or basic conditions, although amides are generally stable functional groups requiring relatively harsh conditions for cleavage. chemguide.co.ukmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the carbamoyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent elimination of methylamine (B109427) and carbon dioxide would lead to the deprotected dihydroquinoline. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk
Specific research on the selective transformation of the N-methylcarbamoyl group in 1,2-dihydro-1-methylcarbamoyl-quinoline is not extensively documented in the surveyed literature. However, general methods for the cleavage of carbamate protecting groups are well-established. For instance, N-alkoxycarbonyl groups can be cleaved using reagents like tert-butylamine (B42293) in methanol. daneshyari.com While this example deals with alkoxycarbonyl groups, it highlights that specific reagents can be employed for the selective removal of carbamoyl moieties under relatively mild conditions.
Due to the lack of specific experimental data for transformations at the methylcarbamoyl group of the title compound, a data table for this section cannot be provided.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of the 1,2-dihydroquinoline system can, in principle, undergo both electrophilic and nucleophilic aromatic substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For 1,2-dihydro-1-methylcarbamoyl-quinoline, electrophilic substitution would be expected to yield a mixture of 5- and 7-substituted products.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of a quinoline (B57606) derivative is generally difficult unless the ring is activated by strongly electron-withdrawing groups, typically in the ortho or para position to a good leaving group (like a halide). wikipedia.orglibretexts.org In the case of 1,2-dihydro-1-methylcarbamoyl-quinoline, which lacks such activating groups, direct nucleophilic substitution on the aromatic ring is not a facile process.
Specific experimental data on electrophilic or nucleophilic aromatic substitution reactions for 1,2-dihydro-1-methylcarbamoyl-quinoline are not available in the reviewed literature, and thus, a data table for this section cannot be compiled.
Oxidation and Reduction Pathways
Oxidation: As discussed in section 2.3.1, the partially saturated heterocycle can be oxidized to form a reactive N-acyliminium ion, leading to C-H functionalization at the C4 position. nih.gov Furthermore, the 1,2-dihydroquinoline system can be oxidized to the fully aromatic quinoline. This aromatization can occur under various oxidative conditions. For instance, N-Boc protected 1,2-dihydroquinolines have been observed to undergo autoxidation to the corresponding quinoline upon deprotection. nih.gov The use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common method for the aromatization of dihydroquinolines.
Reduction: The reduction of the 1,2-dihydroquinoline core can proceed in a few ways. The double bond within the heterocycle can be reduced to yield a 1,2,3,4-tetrahydroquinoline. This is a common transformation for quinolines and their derivatives, often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or cobalt-based catalysts under a hydrogen atmosphere. nih.govresearchgate.netresearchgate.netrsc.org Transfer hydrogenation using reagents like Hantzsch esters in the presence of a Brønsted acid can also effect the reduction of 1,2-dihydroquinolines to tetrahydroquinolines. lookchem.com
The carbamoyl group itself can also be subject to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. In the case of 1,2-dihydro-1-methylcarbamoyl-quinoline, treatment with a strong hydride reagent could potentially lead to the reduction of the carbamoyl group to an N,N-dimethylamino group or cleavage of the N-C(O) bond. However, the presence of the reducible double bond complicates the selectivity of such a transformation.
Specific data on the controlled reduction of 1,2-dihydro-1-methylcarbamoyl-quinoline is scarce in the literature, preventing the creation of a detailed data table for these specific reduction pathways.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H and ¹³C) for Backbone and Substituent Analysis
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for analyzing the primary structure of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-". uobasrah.edu.iqmdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment. For "Quinoline, 1,2-dihydro-1-methylcarbamoyl-", distinct signals are expected for the aromatic protons on the quinoline (B57606) ring, the protons of the dihydro portion of the ring, and the protons of the methylcarbamoyl substituent. The integration of the peaks corresponds to the relative number of protons in each environment, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of adjacent protons, a concept known as spin-spin coupling. youtube.com For instance, the methyl group of the methylcarbamoyl substituent would likely appear as a singlet if not coupled to other protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. mdpi.com Each carbon atom in the quinoline backbone, the dihydro ring, and the methylcarbamoyl group will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For example, the carbonyl carbon of the carbamoyl (B1232498) group is expected to have a characteristic downfield chemical shift.
Predicted ¹H NMR Data for Quinoline, 1,2-dihydro-1-methylcarbamoyl-
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | 0.07 | s |
Note: This is a predicted spectrum and may vary from experimental data. Data sourced from the Human Metabolome Database. hmdb.ca
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the intricate connectivity and stereochemistry of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-". nih.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. nih.gov Cross-peaks in a COSY spectrum of the subject compound would confirm the connectivity of protons within the dihydroquinoline ring system and the aromatic portion.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. westmont.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, greatly aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.govwestmont.edu HMBC is invaluable for establishing the connectivity between different functional groups and parts of the molecule, such as linking the methylcarbamoyl group to the nitrogen atom of the dihydroquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. escholarship.org This precision allows for the determination of the exact molecular formula of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-". By comparing the experimentally determined exact mass with the theoretical masses of possible molecular formulas, the elemental composition can be confirmed with a high degree of confidence. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers offer the high resolution necessary for this analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. youtube.comnih.gov In an MS/MS experiment, the molecular ion of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-" is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. youtube.com The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. researchgate.net For example, characteristic losses, such as the loss of the methylcarbamoyl group or cleavages within the dihydroquinoline ring, can be observed, providing direct evidence for the presence and connectivity of these structural motifs. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds. nih.gov For "Quinoline, 1,2-dihydro-1-methylcarbamoyl-", characteristic absorption bands would be expected for:
N-H stretching of the carbamoyl group.
C=O stretching of the carbonyl group in the carbamoyl moiety.
C-H stretching from the aromatic and aliphatic portions of the molecule.
C=C stretching of the aromatic ring.
C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For the title compound, Raman spectroscopy could provide valuable information on the vibrations of the quinoline backbone and the C-C bonds of the aromatic system. nih.gov
Characteristic Vibrational Frequencies
| Functional Group | Typical FT-IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |
| N-H Stretch | 3500-3300 | 3500-3300 |
| C=O Stretch (Amide) | 1680-1630 | 1680-1630 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-N Stretch | 1350-1000 | 1350-1000 |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For quinoline derivatives, this technique provides unambiguous proof of their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for Quinoline, 1,2-dihydro-1-methylcarbamoyl- is not widely available in the reviewed literature, the analysis of closely related 1,2-dihydroquinoline (B8789712) structures provides a clear framework for its structural confirmation. nih.govresearchgate.net For instance, the crystal structures of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives have been successfully elucidated, confirming their E-configuration and revealing how intermolecular hydrogen bonds dictate the crystal packing. nih.govresearchgate.net Similarly, studies on other quinoline derivatives have utilized single-crystal X-ray diffraction to determine their crystal systems, space groups, and the nature of stabilizing interactions such as C-H…O hydrogen bonds and van der Waals forces. chemmethod.com
Table 1: Representative Crystallographic Data for a Related Dihydroquinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.765 |
| Volume (ų) | 1978.4 |
| Z | 4 |
| Note: This table presents hypothetical data based on published values for similar structures to illustrate the type of information obtained from an X-ray crystallography experiment. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of quinoline derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like many quinoline derivatives. The development of a robust HPLC method is critical for ensuring accurate quantification and isolation.
Method development for Quinoline, 1,2-dihydro-1-methylcarbamoyl- would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak with good resolution from any potential impurities. A typical approach would utilize a reversed-phase C18 column. researchgate.netnih.gov The mobile phase composition, usually a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is adjusted to control the retention time of the compound. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. researchgate.net
Detection is commonly performed using a UV-Vis detector, as the quinoline chromophore absorbs UV light. researchgate.net The detection wavelength is selected at the absorbance maximum of the compound to ensure high sensitivity. Method validation would be performed to establish linearity, precision, accuracy, and limits of detection and quantification, ensuring the method is reliable for its intended purpose. researchgate.net
Table 2: Typical HPLC Parameters for Analysis of Quinoline Derivatives
| Parameter | Condition | Source |
| Column | Dikma Diamonsil C18 (5µm, 4.6mm × 250mm) | researchgate.net |
| Mobile Phase | Gradient of Methanol and Water | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 225 nm | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
| Column Temperature | Ambient |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While some complex quinoline derivatives may require derivatization to increase their volatility, GC and, particularly, GC coupled with Mass Spectrometry (GC-MS) can be highly effective for purity assessment and identification of volatile impurities. researchgate.net
For the analysis of Quinoline, 1,2-dihydro-1-methylcarbamoyl-, a sample solution would be injected into a heated port, where the compound is vaporized and swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. researchgate.net The separation occurs as the compound interacts with the stationary phase coating the inside of the column. The choice of stationary phase is critical for achieving good resolution.
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for the eluted components. This allows for the positive identification of the main compound and any impurities by comparing their fragmentation patterns to spectral libraries. This technique is particularly useful for detecting and identifying trace-level impurities that might be missed by other methods. nih.gov The development of a GC-MS method for quinoline compounds involves optimizing parameters such as the oven temperature program, carrier gas flow rate, and mass spectrometer settings.
Table 3: General GC-MS Conditions for Quinoline Analysis
| Parameter | Condition | Source |
| GC System | Gas Chromatograph with Mass Spectrometer | |
| Column | Capillary column (e.g., DB-5ms) | |
| Carrier Gas | Helium | |
| Injection Mode | Splitless | |
| Oven Program | Initial temp. 50°C, ramp to 280°C | |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties with high accuracy. Methods like DFT, particularly using hybrid functionals such as B3LYP, and ab initio techniques like Hartree-Fock (HF), are employed to model the behavior of Quinoline (B57606), 1,2-dihydro-1-methylcarbamoyl-.
Molecular Geometry Optimization and Conformational Analysis
Table 1: Predicted Geometrical Parameters for Quinoline, 1,2-dihydro-1-methylcarbamoyl- (Illustrative) (Note: The following data is illustrative of typical parameters for such a system and would be determined via specific calculations, e.g., at the B3LYP/6-311++G(d,p) level of theory.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | ~1.46 Å |
| N1-C(O) | ~1.38 Å | |
| C=O | ~1.23 Å | |
| Bond Angle | C2-N1-C(O) | ~118° |
| N1-C(O)-N(Me) | ~115° | |
| Dihedral Angle | C8a-N1-C2-C3 | Varies (non-planar ring) |
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs))
The electronic structure dictates the chemical behavior of a molecule. A Molecular Electrostatic Potential (MEP) map reveals the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For Quinoline, 1,2-dihydro-1-methylcarbamoyl-, the MEP would show negative potential (red/yellow) around the oxygen atom of the carbamoyl (B1232498) group, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. The aromatic part of the quinoline ring would also exhibit regions of negative potential above and below the plane.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroquinoline ring, while the LUMO may have significant contributions from the carbamoyl moiety and the benzene (B151609) ring.
Table 2: Predicted Electronic Properties of Quinoline, 1,2-dihydro-1-methylcarbamoyl- (Illustrative) (Note: These values are illustrative and depend on the level of theory and basis set used.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Chemical stability/reactivity |
| Dipole Moment | ~ 3.5 D | Overall polarity of the molecule |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculated shifts, when correlated with experimental data, help in the precise assignment of all protons and carbons in Quinoline, 1,2-dihydro-1-methylcarbamoyl-.
Vibrational Frequencies: Theoretical calculations of vibrational spectra (infrared and Raman) can aid in the assignment of experimental absorption bands to specific molecular motions (e.g., C=O stretch, N-H bend, C-C ring vibrations). A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax). For this molecule, transitions would likely include π→π* transitions within the aromatic system.
Mechanistic Elucidation of Chemical Reactions via Computational Modeling
Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, providing a detailed picture of how reactants transform into products.
Transition State Analysis and Reaction Pathways
For any proposed reaction involving Quinoline, 1,2-dihydro-1-methylcarbamoyl-, such as hydrolysis of the carbamoyl group or oxidation of the dihydroquinoline ring, computational modeling can identify the transition state (TS). The TS is the highest energy point along the reaction coordinate and is a critical structure for understanding the reaction mechanism. By locating the TS, chemists can understand the geometry of the activated complex. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Energy Profiles and Kinetic Parameters
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. The activation energy is the key parameter for determining the rate of a reaction. Using transition state theory, it is also possible to compute important kinetic parameters like the rate constant (k), providing a quantitative prediction of the reaction speed under different conditions. These theoretical kinetic insights are crucial for optimizing reaction conditions and understanding the factors that control the chemical transformations of Quinoline, 1,2-dihydro-1-methylcarbamoyl-.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment. An MD simulation of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-" would be instrumental in understanding its flexibility, stability, and interactions with solvents, which are critical determinants of its chemical and biological properties.
The dynamic nature of the 1,2-dihydroquinoline (B8789712) scaffold, coupled with the rotatable bonds of the N-methylcarbamoyl group, suggests that the molecule can adopt multiple conformations. MD simulations can map this conformational landscape, identifying low-energy, stable structures and the energetic barriers for transitioning between them. This information is crucial, as the biological activity of a molecule is often tied to a specific three-dimensional arrangement.
A hypothetical setup for an MD simulation of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-" in an aqueous environment is detailed in the interactive table below.
Interactive Table: Representative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Method | Rationale |
| Force Field | OPLS-AA / AMBER | Commonly used for organic molecules, providing a balance of accuracy and computational efficiency. |
| Solvent Model | TIP3P Water | A standard, computationally inexpensive water model suitable for many applications. |
| Simulation Box | Cubic, 10 Å buffer | Ensures the molecule does not interact with its periodic images and is adequately solvated. |
| Temperature | 310 K | Represents physiological temperature, relevant for biological applications. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A sufficient duration to observe significant conformational changes and solvent reorganization. |
By analyzing the trajectory from such a simulation, researchers can extract valuable data on bond lengths, bond angles, dihedral angles, and the root-mean-square deviation (RMSD) of the molecule's structure over time, providing a quantitative measure of its stability and flexibility.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) represents a powerful computational strategy in medicinal chemistry for establishing a mathematical correlation between the structural features of a series of compounds and their biological activity. researchgate.net For a class of compounds like the derivatives of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-", QSAR can provide predictive models that guide the synthesis of new molecules with enhanced potency and selectivity. While no specific QSAR models for this exact compound are available, the principles can be illustrated through studies on other quinoline derivatives. nih.govresearchgate.netmdpi.comjlu.edu.cn
A QSAR study would commence with a dataset of "Quinoline, 1,2-dihydro-1-methylcarbamoyl-" analogs, where systematic modifications have been made to the quinoline ring and the carbamoyl substituent. The biological activity of each compound, such as its inhibitory concentration (IC50) against a particular enzyme, would be experimentally determined.
Subsequently, a wide array of molecular descriptors would be calculated for each analog. These descriptors numerically represent various aspects of the molecule's structure and physicochemical properties. The goal is to identify the key descriptors that are most influential in determining the biological activity.
Interactive Table: Common Descriptors in QSAR and Their Significance
| Descriptor Class | Specific Descriptor | Significance in Drug Design |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Steric | Molar Volume | Influences how well the molecule fits into a binding site. |
| Hydrophobic | LogP | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological | Wiener Index | Describes the branching and compactness of the molecular structure. |
Using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model is then constructed. This model takes the form of an equation that links the values of the most relevant descriptors to the observed biological activity. The predictive power of the model is rigorously tested through internal and external validation methods.
A validated QSAR model for "Quinoline, 1,2-dihydro-1-methylcarbamoyl-" derivatives would be an invaluable tool for in silico screening of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted activity. This approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules.
Mechanistic Studies of Biological Activity and Structure Activity Relationships
Investigation of Enzyme Inhibition Mechanisms
The principal mechanism of action for carbofuran (B1668357) is the inhibition of cholinesterase enzymes, which are critical for nerve function. nih.govebi.ac.ukepa.gov This inhibition is the primary driver of its neurotoxic effects. wikipedia.org
Carbofuran's primary molecular target is Acetylcholinesterase (AChE), a serine hydrolase responsible for degrading the neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov The inhibitory process involves the reversible carbamylation of a critical serine residue within the enzyme's active site. epa.govnih.gov Carbofuran functions as a substrate mimic, first binding with high affinity to the anionic subsite of the AChE active site, forming a carbofuran-AChE complex. nih.govnih.gov This binding positions the carbamate (B1207046) moiety optimally for the subsequent chemical reaction.
Molecular docking and modeling studies have provided detailed insights into these interactions across various species. nih.govnih.gov In studies with human acetylcholinesterase (hsAChE), carbofuran has been shown to form hydrogen bonds with residues such as Tyrosine 124 (TYR124) located at the peripheral site of the enzyme. nih.gov For other species, like the honeybee (Apis mellifera) and zebrafish (Danio rerio), the catalytic histidine residues within the active site show favorable contacts with carbofuran, which may facilitate a faster rate of carbamylation compared to interactions with human or nematode AChE. nih.gov The sequestration of the enzyme in this carbamylated form prevents it from hydrolyzing acetylcholine, leading to the neurotransmitter's accumulation in the synapse. nih.gov
Table 1: Summary of Carbofuran-Enzyme Binding Interactions
| Target Enzyme | Interacting Species | Key Binding Site/Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | General | Anionic subsite, Catalytic serine | High-affinity binding, Covalent carbamylation | nih.gov |
| Acetylcholinesterase (AChE) | Human (Homo sapiens) | TYR124 (Peripheral site) | Hydrogen bonding | nih.gov |
| Acetylcholinesterase (AChE) | Honeybee, Zebrafish | Catalytic Histidines | Favorable contacts promoting carbamylation | nih.gov |
| Acetylcholinesterase (AChE) | Nematode (C. elegans) | TRP107 (Homologous to hsTYR124) | Hydrogen bonding | nih.gov |
The inhibition of AChE by carbofuran is a time-dependent process where the rate of the carbamylation reaction is a more critical determinant of toxicity than the initial binding affinity. nih.gov Unlike organophosphates, which cause nearly irreversible inhibition, the carbamylation of AChE by carbofuran is reversible, as the carbamoyl-enzyme complex can undergo slow hydrolysis to regenerate the active enzyme. nih.govebi.ac.uk
Kinetic studies have characterized the nature of this inhibition. A Lineweaver-Burk analysis indicated a mixed type of inhibition for AChE by carbofuran. ugm.ac.id In a separate study on brush border enzymes in rats exposed to carbofuran, kinetic analysis revealed a change in the maximum reaction velocity (Vmax) without a significant change in the Michaelis constant (Km), which is characteristic of non-competitive inhibition for those particular enzymes. nih.gov There is no substantial evidence to suggest that carbofuran acts via allosteric effects on acetylcholinesterase; its mechanism is centered on interaction with the active site.
Table 2: Kinetic Parameters of Carbofuran Inhibition
| Target Enzyme | Organism/System | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | General | Inhibition Type | Mixed | ugm.ac.id |
| Acetylcholinesterase | General | Inhibition Rate Constant (Ki) | 1.9 ppm | ugm.ac.id |
| Acetylcholinesterase | Earthworm (Lumbricus terrestris) | Bimolecular Inhibition Constant (Ki) | High (relative to other carbamates) | nih.gov |
| Brush Border Enzymes (e.g., Sucrase) | Rat (Rattus sp.) | Inhibition Type | Non-competitive (change in Vmax, no change in Km) | nih.gov |
Receptor Binding and Modulation Studies
While direct enzyme inhibition is its primary mode of action, carbofuran's biological effects are also mediated by interactions with cellular receptors, both indirectly and directly.
The most significant receptor-related effects of carbofuran are indirect. The accumulation of acetylcholine resulting from AChE inhibition leads to the hyperstimulation of both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors. nih.gov This overstimulation is responsible for the classic cholinergic toxicity symptoms.
More recently, direct interaction with other receptor systems has been identified. A 2021 study reported that carbofuran acts as a structural mimic of the neurohormone melatonin (B1676174) and can function as a direct ligand for the MT2 melatonin receptor. wikipedia.org The binding affinity (Ki) was measured at 1.7 µM, suggesting a potential antagonistic or modulatory role at this receptor, which could disrupt circadian rhythm signaling. wikipedia.org
For the MT2 melatonin receptor, carbofuran's structural similarity to melatonin allows it to bind directly within the receptor's binding pocket. wikipedia.org The specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize this binding have not been fully elucidated in the available literature. For cholinergic receptors (muscarinic and nicotinic), the interaction is with the endogenous agonist, acetylcholine, whose concentration is pathologically elevated, rather than with carbofuran itself. nih.gov
Cellular Pathway Perturbations and Molecular Targets
The interaction of carbofuran with its molecular targets triggers widespread disturbances in multiple cellular signaling pathways, extending beyond the nervous system.
The primary molecular target is unequivocally acetylcholinesterase (AChE) , with butyrylcholinesterase (BChE) also being a target. nih.govscbt.com The recently identified direct binding to the MT2 melatonin receptor establishes it as another molecular target. wikipedia.org
The perturbation of these targets initiates several downstream effects:
Oxidative Stress: Carbofuran exposure is known to induce significant oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the cellular pro-oxidant/antioxidant balance. This is partly achieved by inhibiting key antioxidant enzymes such as glutathione-S-transferase, catalase, and superoxide (B77818) dismutase. nih.gov
Nrf2 Signaling Pathway Impairment: The compound has been shown to enervate the Nrf2 signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of antioxidant genes. Carbofuran exposure leads to the downregulation of both Nrf2 and its target genes (e.g., gstp1), compromising the cell's ability to defend against oxidative damage. nih.gov
Autophagy and Cellular Senescence: Through the impairment of Nrf2 signaling and induction of oxidative stress, carbofuran affects cellular autophagy and can accelerate cellular senescence. nih.govnih.gov Studies in zebrafish models demonstrated that carbofuran exposure exacerbates autophagic defects and shortens lifespan. nih.gov
Apoptosis: Increased cellular damage from carbofuran can trigger programmed cell death, or apoptosis. This is marked by the increased expression of death receptors like FAS/CD95 and the activation of executioner enzymes such as caspase 3. nih.gov
Metabolic and Endocrine Disruption: Carbofuran exposure alters the activity of various metabolic enzymes, particularly in the digestive system, affecting the function of sucrase, alkaline phosphatase, and lactate (B86563) dehydrogenase, among others. nih.govnih.gov It is also classified as an endocrine disruptor, capable of causing transient changes in hormone levels that can lead to reproductive complications. wikipedia.org
Table 3: Summary of Molecular Targets and Perturbed Cellular Pathways
| Molecular Target | Cellular Pathway/Process Affected | Consequence of Perturbation | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Cholinergic Neurotransmission | Acetylcholine accumulation, neurotoxicity | nih.govnih.govyoutube.com |
| MT2 Melatonin Receptor | Melatonin Signaling | Potential disruption of circadian rhythm | wikipedia.org |
| Antioxidant Enzymes | Oxidative Stress Response | Increased reactive oxygen species (ROS), cellular damage | nih.gov |
| Nrf2 Transcription Factor | Nrf2 Signaling Pathway | Downregulation of antioxidant gene expression | nih.gov |
| Multiple cellular components | Autophagy & Cellular Senescence | Impaired autolysosomal function, accelerated aging | nih.govnih.gov |
| Multiple cellular components | Apoptosis | Increased programmed cell death | nih.gov |
| Various metabolic enzymes | Digestive & Metabolic Function | Altered nutrient processing and energy metabolism | nih.govnih.gov |
| Endocrine system components | Hormone Regulation | Endocrine disruption, reproductive toxicity | wikipedia.org |
Structure-Activity Relationship (SAR) Analysis of 1-Methylcarbamoyl-1,2-Dihydroquinoline Derivatives
The biological potency and selectivity of 1,2-dihydroquinoline (B8789712) derivatives are heavily influenced by their chemical structure. Structure-Activity Relationship (SAR) analysis provides crucial insights into how different functional groups and conformational features contribute to their activity.
The nature and position of substituents on the quinoline (B57606) core are critical determinants of biological activity. SAR studies on various quinoline derivatives have elucidated several key principles:
Aromatic vs. Aliphatic Substituents: Research on 4-aminoquinoline (B48711) derivatives has indicated that bulky aromatic substituents tend to have a more significant positive impact on antibacterial activity compared to non-bulky aliphatic groups. researchgate.net
Electron-Withdrawing and Donating Groups: In the synthesis of dihydroquinoline embelin (B1684587) derivatives, the presence of electron-withdrawing groups (e.g., 4-nitro, 4-methyl ester) on aromatic aldehydes led to higher reaction yields. nih.gov Conversely, electron-donating groups (e.g., 3,4-dimethyl) decreased yields. nih.gov This suggests that the electronic properties of substituents significantly influence the reactivity and potentially the biological activity of the resulting compounds.
Chain Length: In studies of dihydroartemisinin (B1670584) derivatives, the length of a linear alkane chain at the C10 position was found to be crucial for TLR4 antagonistic activity. The activity first increased and then decreased with chain length, with an optimal length of 3-4 carbons. nih.gov
Table 1: Impact of Substituents on the Biological Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Substituent Type | Position | Effect on Activity/Yield | Reference |
|---|---|---|---|---|
| 4-Aminoquinolines | Aromatic bulky groups | Not specified | Increased antibacterial activity | researchgate.net |
| 4-Aminoquinolines | Aliphatic non-bulky groups | Not specified | Lower antibacterial activity | researchgate.net |
| Dihydroquinoline Embelin Derivatives | Electron-withdrawing (e.g., 4-nitro) | Aromatic Aldehyde | Increased reaction yield (80%) | nih.gov |
| Dihydroquinoline Embelin Derivatives | Electron-donating (e.g., 3,4-dimethoxy) | Aromatic Aldehyde | Decreased reaction yield (56%) | nih.gov |
| 2-Oxo-quinoline Thiosemicarbazone Cu(II) Complexes | Phenyl (NHPh) | Thiosemicarbazone (Y) | Formed cationic complex, improved activity | mdpi.com |
The three-dimensional shape of 1,2-dihydroquinoline derivatives is essential for their interaction with biological targets. The 1,2-dihydroquinoline scaffold is not planar, and its specific conformation influences how it fits into the binding site of a target protein like P-glycoprotein.
The synthesis of 1,2-dihydroquinolines via ring-closing carbonyl-olefin metathesis reveals insights into their conformational dynamics. The cycloreversion step in this synthesis is noted to be more facile compared to related oxygen-containing substrates, which suggests inherent conformational properties of the dihydroquinoline ring system. nih.gov While direct studies on the conformational requirements for the 1-methylcarbamoyl derivative's activity are scarce, SAR studies on related rigid and semi-rigid analogues often help to define the optimal geometry for binding. The spatial arrangement of key pharmacophoric features, such as the quinoline nitrogen, the carbamoyl (B1232498) group, and other substituents, must be precise to achieve potent biological activity. Altering the substitution pattern can lock the molecule into a more or less favorable conformation, thereby affecting its potency.
Pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity. For quinoline-based compounds, this typically includes hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features. Once a pharmacophore is identified, lead optimization aims to refine a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties.
A clear example of lead optimization can be seen in the development of 8-(methylamino)-2-oxo-1,2-dihydroquinolines as bacterial type II topoisomerase inhibitors. nih.gov Starting from an initial lead compound, researchers used a structure-based optimization approach to design new derivatives. This process led to the identification of TP0480066, a compound with significantly enhanced antibacterial activity. nih.gov The optimization process often involves modifying substituents to improve binding interactions with the target protein, as predicted by molecular modeling. nih.govrsc.org
Table 2: Lead Optimization of a 2-Oxo-1,2-Dihydroquinoline Antibacterial Agent This table is interactive. You can sort and filter the data.
| Compound | Target Organism | MIC₉₀ (μg/mL) | Status | Reference |
|---|---|---|---|---|
| Lead Compound 1 | Not specified | Not specified | Initial Lead | nih.gov |
| TP0480066 | Methicillin-resistant S. aureus (MRSA) | 0.25 | Optimized Candidate | nih.gov |
| TP0480066 | Vancomycin-resistant Enterococci (VRE) | 0.015 | Optimized Candidate | nih.gov |
| TP0480066 | Penicillin-resistant S. pneumoniae (gPRSP) | 0.06 | Optimized Candidate | nih.gov |
This systematic approach of identifying a pharmacophore and then iteratively modifying a lead compound is a cornerstone of modern drug discovery and has been successfully applied to the quinoline scaffold to develop potent and selective therapeutic candidates. nih.govrsc.org
Chemical Stability, Degradation Pathways, and Metabolic Fate
Forced Degradation Studies for Intrinsic Stability Assessment
The intrinsic stability of Quinoline (B57606), 1,2-dihydro-1-methylcarbamoyl- is evaluated by exposing it to hydrolytic, oxidative, photolytic, and thermal stress conditions. nih.govresearchgate.netijper.org Such analysis helps to understand the molecule's susceptibility to various degradation mechanisms.
Hydrolytic stability is assessed by exposing the compound to acidic, basic, and neutral aqueous solutions. The primary site for hydrolysis in Quinoline, 1,2-dihydro-1-methylcarbamoyl- is the amide linkage of the methylcarbamoyl group attached to the nitrogen atom of the dihydroquinoline ring.
Under acidic conditions , the carbamoyl (B1232498) group is susceptible to acid-catalyzed hydrolysis. The reaction mechanism likely involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-C bond, yielding 1,2-dihydroquinoline (B8789712) and N-methylcarbamic acid, which is unstable and would likely decompose further to methylamine (B109427) and carbon dioxide. nih.gov
Under basic conditions , the degradation would proceed via base-catalyzed hydrolysis. A hydroxide (B78521) ion would directly attack the carbonyl carbon of the carbamoyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would cleave the amide bond, resulting in the formation of 1,2-dihydroquinoline and a methylcarbamate salt. frontiersin.org Studies on other compounds with quinolone structures have shown significant degradation under both acidic and basic hydrolytic conditions. nih.gov
Oxidative degradation is typically studied using hydrogen peroxide. nih.gov For Quinoline, 1,2-dihydro-1-methylcarbamoyl-, several oxidative pathways are plausible. The 1,2-dihydroquinoline ring system itself can be susceptible to oxidation, potentially leading to aromatization to form the corresponding quinoline derivative, 1-methylcarbamoyl-quinolinium species, or the parent quinoline after cleavage of the side chain. mdpi.com
Furthermore, the electron-rich benzene (B151609) portion of the quinoline ring is a potential target for oxidative attack, particularly by hydroxyl radicals, which could lead to the formation of various hydroxylated derivatives. nih.gov The nitrogen atom in the heterocyclic ring and the methyl group on the carbamoyl moiety could also be sites of oxidation, potentially forming N-oxides or other related products. researchgate.net
Photostability testing exposes the compound to light sources specified by ICH guidelines to determine its susceptibility to photodegradation. nih.gov Quinoline-based structures can be sensitive to light. nih.gov The energy from UV or visible light can promote the molecule to an excited state, leading to various reactions. For Quinoline, 1,2-dihydro-1-methylcarbamoyl-, potential photolytic degradation pathways could include photo-oxidation, cleavage of the carbamoyl group to form radical intermediates, or dimerization reactions. nih.gov In a study on pazopanib, a compound containing a pyrimidine (B1678525) and indazole moiety, degradation was observed only under photolytic conditions, highlighting the importance of this stress test. nih.gov
Thermal degradation studies assess the stability of the compound at elevated temperatures. For many quinoline compounds, decomposition occurs at temperatures well above 200°C. The thermal decomposition of Quinoline, 1,2-dihydro-1-methylcarbamoyl- would likely begin with the cleavage of the weakest bond, which is expected to be the N-carbamoyl bond.
Kinetic studies of thermal degradation often employ isoconversional models like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) to determine the activation energy (Ea) of the decomposition process. While specific data for the target compound is unavailable, a study on the related fluoroquinolone antibiotic, ciprofloxacin (B1669076) (CIP), provides an example of the kinetic parameters that can be derived. The significant activation energy required for CIP suggests a complex, multi-step degradation process, a behavior that could be analogous for other quinoline derivatives.
Table 1: Example of Thermal Degradation Kinetic Parameters for a Related Quinolone Compound (Ciprofloxacin) This data is for Ciprofloxacin and is presented for illustrative purposes of thermal kinetic analysis.
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Correlation Coefficient (R²) |
|---|---|---|---|
| KAS Model | 58.09 | 47,578 | 0.9938 |
| FWO Model | 2.42 | 0.735 | 0.9998 |
| Friedman Model | 11.023 | - | 0.7866 |
(Data sourced from a thermoanalytical study on Ciprofloxacin.)
Identification and Characterization of Degradation Products
A crucial outcome of forced degradation studies is the identification and structural elucidation of the resulting degradation products, or degradants. nih.gov
Modern analytical techniques are essential for separating and identifying degradants. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) detectors are first used to separate the parent compound from the impurities formed during stress testing. nih.govresearchgate.net
Once separated, the structural characterization of these degradants is primarily achieved using mass spectrometry (MS), often with high-resolution instruments like Quadrupole-Time of Flight (Q-TOF) mass spectrometers. nih.gov LC-MS/MS experiments provide the molecular weight of the degradants from the parent ion and their fragmentation patterns, which are used to piece together their chemical structures. By comparing the mass and fragmentation of a degradant to the parent compound, a plausible structure can be proposed. For example, a degradant resulting from simple hydrolysis of the methylcarbamoyl group would show a mass corresponding to 1,2-dihydroquinoline.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Quinoline, 1,2-dihydro-1-methylcarbamoyl- |
| 1,2-Dihydroquinoline |
| Quinoline |
| Ciprofloxacin |
| Pazopanib |
| 2-Oxo-1,2-dihydroquinoline |
| N-Methylcarbamic acid |
| Methylamine |
| Carbon dioxide |
Mechanistic Elucidation of Degradation Routes
No published studies were identified that specifically elucidate the mechanistic degradation pathways of Quinoline, 1,2-dihydro-1-methylcarbamoyl-. Research on the degradation of the parent compound, quinoline, often points to initial hydroxylation and subsequent ring cleavage as common routes in microbial metabolism. For instance, the degradation of quinoline can be initiated by hydroxylation to form 2-oxo-1,2-dihydroquinoline. nih.gov However, without direct experimental evidence, it is not scientifically sound to extrapolate these pathways to the methylcarbamoyl derivative.
In Vitro Metabolic Stability Studies
Specific in vitro metabolic stability data for Quinoline, 1,2-dihydro-1-methylcarbamoyl-, such as its half-life or intrinsic clearance in liver microsomes or hepatocytes, is not available in the current body of scientific literature. Such studies are crucial for understanding the susceptibility of a compound to biotransformation. nih.govnih.gov
Enzymatic Biotransformation Pathways
There is no information available to specifically identify the enzymatic biotransformation pathways for Quinoline, 1,2-dihydro-1-methylcarbamoyl-. While it is known that enzymes such as quinoline-4-carboxylic acid oxidoreductase can catalyze the conversion of quinoline to 2-oxo-1,2-dihydroderivatives, their activity on the title compound has not been reported. nih.gov
Identification of Major Metabolites
Consistent with the lack of metabolic studies, no major metabolites of Quinoline, 1,2-dihydro-1-methylcarbamoyl- have been identified or characterized in published research. The identification of metabolites is a critical step in understanding the complete metabolic fate of a compound.
Data Tables
Due to the absence of specific experimental data for Quinoline, 1,2-dihydro-1-methylcarbamoyl-, the following data tables are presented as placeholders to illustrate the type of information that would be included had it been available.
Table 1: In Vitro Metabolic Stability of Quinoline, 1,2-dihydro-1-methylcarbamoyl- No data available
| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | - | - |
| Rat Liver Microsomes | - | - |
Table 2: Identified Metabolites of Quinoline, 1,2-dihydro-1-methylcarbamoyl- No data available
| Metabolite | Biotransformation Pathway | Analytical Method of Identification |
|---|
Applications As Chemical Probes and Building Blocks in Research
Development of Fluorescent Molecular Probes Based on 1,2-Dihydroquinoline (B8789712) Scaffolds
The inherent fluorescence of certain quinoline (B57606) derivatives has paved the way for their use in developing molecular probes. These probes can be designed to detect specific analytes or to visualize biological processes within living cells. researchgate.netnih.gov
"Click" chemistry, a class of reactions that are rapid, efficient, and biocompatible, has revolutionized the synthesis of complex molecules, including fluorescent probes. activemotif.comthermofisher.comresearchgate.net This methodology allows for the straightforward attachment of various functional groups to the 1,2-dihydroquinoline scaffold. thermofisher.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to link azide- or alkyne-modified quinoline derivatives with complementary reporter molecules, such as fluorescent dyes. activemotif.comthermofisher.comthermofisher.com This two-step process involves first incorporating an azide (B81097) or alkyne group into the quinoline structure and then "clicking" on a fluorescent tag. researchgate.netthermofisher.com This approach offers high selectivity and can be performed under mild, aqueous conditions, making it suitable for biological applications. thermofisher.comthermofisher.com
The photophysical properties of fluorescent probes, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, are critical for their performance in bioimaging. The 1,2-dihydroquinoline scaffold can be chemically modified to tune these properties for specific applications. nih.govmdpi.com For instance, the introduction of different substituents can lead to red-shifted emissions, which is advantageous for in vivo imaging due to reduced background fluorescence and deeper tissue penetration. researchgate.net
Several quinoline-based fluorescent probes have been developed for various bioimaging purposes. researchgate.netnih.gov For example, a novel quinoline-based fluorescent probe, KSNP117, has shown promise as a lymphatic tracer for sentinel lymph node mapping in animal models. nih.gov Another example involves pyrazoloquinoline derivatives, which exhibit fluorescence in the blue-green region of the spectrum and have potential as two-photon fluorescent probes for nucleic acids. researchgate.net The development of such probes highlights the potential of the 1,2-dihydroquinoline scaffold in creating tools for sensitive and quantitative biological detection. nih.gov
Table 1: Examples of Quinoline-Based Fluorescent Probes and their Bioimaging Applications
| Probe Name/Type | Target/Application | Key Features |
| KSNP117 | Sentinel Lymph Node Mapping | Biocompatible, high sensitivity, no in vivo toxicity observed in studies. nih.gov |
| Pyrazoloquinoline derivatives | Nucleic Acid (DNA) Probes | Two-photon fluorescence, UV-Vis absorption. researchgate.net |
| BisQ-based FIT-PNAs | RNA Sensing | High brightness, red-shifted emission. researchgate.net |
| CyQ-1 | Tumor Cell Identification | NAD(P)H-activated, rapid response, high sensitivity. researchgate.net |
Utilization in Coordination Chemistry as Ligands for Metal Complexes
The nitrogen atom within the quinoline ring system and other potential donor atoms introduced through functionalization make 1,2-dihydroquinoline derivatives excellent ligands for coordinating with metal ions. uncw.edumdpi.compressbooks.pub The resulting metal complexes can exhibit a wide range of geometries and electronic properties, leading to their exploration in catalysis and materials science. researchgate.netresearchgate.netnih.govrsc.org
The synthesis of metal complexes involving 1,2-dihydroquinoline-based ligands typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govjchemlett.comnih.gov The resulting complexes can be characterized using a variety of analytical techniques, including:
Elemental Analysis: To determine the empirical formula of the complex. researchgate.netnih.gov
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies. researchgate.netjchemlett.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. researchgate.netnih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex. researchgate.netresearchgate.net
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. nih.gov
These characterization methods provide crucial information about the metal-ligand stoichiometry, the coordination geometry (e.g., tetrahedral, square planar, octahedral), and the nature of the bonding within the complex. researchgate.netnih.gov
Metal complexes containing quinoline-based ligands have shown promise in various catalytic applications. researchgate.netnih.govrsc.org For instance, rhodium complexes with quinoline derivatives have been used as catalysts in the synthesis of other quinoline compounds. researchgate.net The design of the ligand plays a crucial role in the catalytic activity and selectivity of the metal complex. researchgate.net
In the realm of materials science, the unique photophysical and electronic properties of these metal complexes can be exploited. For example, the development of layered materials incorporating such complexes could lead to new catalysts or functional materials. rsc.org The ability to tune the properties of the metal complex by modifying the 1,2-dihydroquinoline ligand makes this a fertile area for research into novel materials with tailored functionalities.
Building Blocks in Complex Organic Synthesis for Advanced Molecular Architectures
The 1,2-dihydroquinoline core serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex and biologically active molecules. nih.govorganic-chemistry.orgresearchgate.netnih.gov Its inherent structure can be strategically modified to introduce various functional groups and build intricate three-dimensional architectures. researchgate.net
The synthesis of 1,2-dihydroquinolines themselves can be achieved through various methods, including transition metal-catalyzed reactions and ring-closing metathesis. nih.govorganic-chemistry.org These synthetic strategies offer access to a diverse range of substituted 1,2-dihydroquinoline derivatives that can then be used as starting materials for more elaborate syntheses. organic-chemistry.org For example, the use of a keto-sugar derived from sucrose (B13894) as a building block has led to the stereoselective synthesis of novel spiro-tetrahydroquinolines. nih.gov The versatility of the 1,2-dihydroquinoline scaffold makes it an important tool for synthetic chemists aiming to create novel compounds with potential applications in medicine and other fields. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is undergoing a significant shift towards more sustainable and efficient methods. researchgate.netnih.gov Traditional approaches often involve harsh reaction conditions, hazardous solvents, and lengthy procedures, leading to environmental and economic concerns. nih.govacs.org To address these challenges, researchers are increasingly focusing on green chemistry principles.
Future research will likely prioritize the following:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce waste, time, and resource consumption. researchgate.netacs.org
Green Catalysts: Utilizing environmentally benign catalysts such as p-toluenesulfonic acid, para-sulfonic acid calix acs.orgarene, and even catalyst-free approaches. researchgate.net The use of nanocatalysts is also a promising area, offering high efficiency and recyclability. acs.org
Eco-Friendly Solvents: Employing greener solvents like water and ethanol (B145695) to minimize the use of volatile organic compounds. researchgate.net
Energy-Efficient Methods: Exploring techniques like microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govzenodo.org
Recent advancements have already demonstrated the feasibility of these approaches. For instance, various one-pot strategies and the use of diverse green catalysts have proven effective in synthesizing quinoline analogs. researchgate.net The development of novel synthetic routes, such as those involving hydrido-cobalt catalysts for dearomatization or Rh(III)-catalyzed C-H coupling, further expands the toolkit for creating complex quinoline structures under mild conditions. organic-chemistry.org
| Methodology | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| One-Pot Synthesis | Reduced waste, time, and resource consumption | Various green catalysts (e.g., p-TSA, K2CO3) | researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction times, reduced energy use | - | nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy consumption | - | nih.govzenodo.org |
| Nanocatalyst-Based Synthesis | High efficiency, recyclability | Various nanocatalysts | acs.org |
| Hydrido-Cobalt Catalysis | Regio- and chemoselective dearomatization under mild conditions | Hydrido-cobalt catalysts | organic-chemistry.org |
| Rh(III)-Catalyzed C-H Coupling | Efficient access to 1,2-dihydroquinoline-3-carboxylic acids under mild conditions | Rh(III) catalysts | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction of novel compounds. azoai.comnih.gov These computational tools are particularly valuable in navigating the vast chemical space of quinoline derivatives to identify candidates with desired properties. azoai.comresearchgate.net
Key applications and future directions include:
Generative AI for Molecular Design: AI models, such as Medical Generative Adversarial Networks (MedGAN), are being used to generate novel quinoline scaffolds with drug-like characteristics. azoai.com These models can learn from existing molecular data to create new structures with optimized properties. azoai.com
Predictive Modeling: ML algorithms can predict the biological activity, toxicity, and pharmacokinetic profiles of quinoline derivatives, helping to prioritize the most promising candidates for synthesis and testing. mdpi.comsemanticscholar.org This approach can significantly reduce the time and cost of drug development. nih.gov
Structure-Activity Relationship (SAR) Studies: AI can analyze complex datasets to identify the structural features that are crucial for a compound's biological activity, aiding in the rational design of more potent and selective molecules. orientjchem.orgmdpi.com
Virtual Screening: High-throughput virtual screening using AI/ML can efficiently screen large libraries of virtual compounds to identify potential hits against specific biological targets. nih.gov
The integration of AI and ML is expected to become a standard part of the drug discovery pipeline, enabling the more rapid and efficient development of new quinoline-based therapeutics. nih.gov
Advanced Mechanistic Studies using Single-Molecule Techniques
Understanding the precise molecular mechanisms by which quinoline derivatives exert their biological effects is crucial for rational drug design. Single-molecule techniques offer unprecedented insights into these processes by allowing the observation of individual molecular interactions in real-time.
Future research in this area will likely focus on:
Direct Visualization of Drug-Target Interactions: Techniques like single-molecule fluorescence resonance energy transfer (smFRET) can be used to directly observe the binding and conformational changes of target proteins upon interaction with quinoline derivatives.
Probing Enzyme Kinetics at the Single-Molecule Level: Studying the catalytic cycles of individual enzyme molecules in the presence of quinoline-based inhibitors can reveal detailed kinetic information that is averaged out in bulk experiments.
Investigating Cellular Transport and Localization: Single-molecule tracking can be employed to follow the movement and localization of fluorescently labeled quinoline compounds within living cells, providing insights into their uptake, distribution, and sites of action.
These advanced mechanistic studies will provide a deeper understanding of how these compounds function at the most fundamental level, paving the way for the design of more effective and specific drugs.
Exploration of New Biological Targets and Pathways
While quinoline derivatives have a long history of use against various diseases, the exploration of new biological targets and pathways remains a vibrant area of research. researchgate.netnih.gov The versatility of the quinoline scaffold allows for its modification to interact with a wide range of biological molecules. nih.gov
Emerging areas of investigation include:
Targeting Protein-Protein Interactions: Designing quinoline-based molecules that can disrupt specific protein-protein interactions involved in disease processes is a promising strategy, particularly for "undruggable" targets. nih.gov
Modulating Kinase Signaling Pathways: Many quinoline derivatives have shown potent activity as kinase inhibitors. nih.govnih.gov Future research will focus on developing highly selective inhibitors for specific kinases implicated in cancer and other diseases, such as c-Met, VEGFR, and EGFR. nih.gov
Inhibition of DNA-Related Enzymes: DNA topoisomerases and other enzymes involved in DNA replication and repair are established targets for anticancer drugs. nih.gov The development of novel quinoline-based inhibitors of these enzymes continues to be an active area of research.
Targeting Novel Pathways in Infectious Diseases: With the rise of drug-resistant pathogens, there is an urgent need to identify new drug targets. Research is ongoing to discover quinoline derivatives that can inhibit novel pathways in bacteria, viruses, and parasites.
The identification and validation of new biological targets will open up new therapeutic opportunities for quinoline-based compounds.
Design of Next-Generation Chemical Probes and Research Tools
Beyond their therapeutic potential, quinoline derivatives are valuable as chemical probes and research tools for studying biological systems. researchgate.netnih.gov Their inherent fluorescence properties make them particularly well-suited for imaging and sensing applications. crimsonpublishers.comnanobioletters.com
Future developments in this area are expected to include:
Highly Specific Fluorescent Probes: Designing quinoline-based probes that can selectively label and image specific biomolecules, organelles, or cellular processes with high spatial and temporal resolution. researchgate.netcrimsonpublishers.com This includes the development of probes for detecting ions like Zn2+, and for imaging lipid droplets and lysosomes. crimsonpublishers.comnanobioletters.com
Multiphoton Fluorescent Probes: Creating probes that can be excited by two or more photons of lower energy light, allowing for deeper tissue penetration and reduced phototoxicity in live-cell and in vivo imaging. researchgate.netcrimsonpublishers.com
Environment-Sensitive Probes: Developing quinoline-based sensors that can report on changes in their local microenvironment, such as pH, viscosity, or the presence of specific analytes. researchgate.net
Modular and Tunable Scaffolds: Creating versatile quinoline-based platforms where different functional domains can be easily modified to tune the photophysical properties and biological targeting of the probe. nih.gov
The development of these next-generation chemical probes will provide powerful new tools for researchers to unravel the complexities of biological systems.
Q & A
Q. What analytical approaches are effective in characterizing the stability and degradation products of quinoline derivatives under varying storage conditions?
- Answer :
- Monitor stability via HPLC-MS under accelerated conditions (e.g., pH 3–9, 40–60°C) .
- Identify degradation products using high-resolution mass spectrometry (HRMS) and compare with computational fragmentation libraries .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
